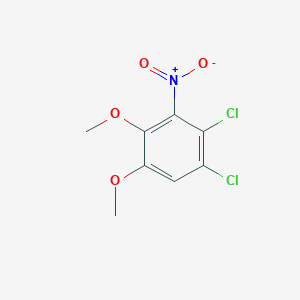![molecular formula C12H21N3O B296022 Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
Bicyclo[8.1.0]undecan-2-one semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[8.1.0]undecan-2-one semicarbazone, also known as BU-SH, is a compound that has attracted significant attention in scientific research due to its unique properties and potential applications. BU-SH is a semicarbazone derivative of bicyclo[8.1.0]undec-7-ene-2,9-dione, which is a bicyclic ketone that has been used as a starting material for the synthesis of various organic compounds. BU-SH has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research in various fields.
Mécanisme D'action
The mechanism of action of Bicyclo[8.1.0]undecan-2-one semicarbazone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism of action for many anticancer drugs.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of the immune system, and the regulation of oxidative stress. This compound has also been shown to exhibit anti-inflammatory, antimicrobial, and antioxidant properties, making it a promising candidate for further research in various fields.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Bicyclo[8.1.0]undecan-2-one semicarbazone for lab experiments is its accessibility and ease of synthesis. This compound can be synthesized in high yields and purity, making it a readily available compound for scientific research. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on Bicyclo[8.1.0]undecan-2-one semicarbazone, including the development of new anticancer drugs based on its structure and mechanism of action, the optimization of its synthesis for increased yields and purity, and the investigation of its potential applications in other fields of scientific research, such as materials science and environmental chemistry. Further studies are also needed to fully understand the mechanism of action of this compound and its potential toxicity, as well as to explore its interactions with other compounds and biomolecules.
Méthodes De Synthèse
Bicyclo[8.1.0]undecan-2-one semicarbazone can be synthesized through the reaction of bicyclo[8.1.0]undec-7-ene-2,9-dione with semicarbazide hydrochloride in the presence of sodium acetate and acetic acid. The reaction proceeds through the formation of a semicarbazone intermediate, which is then isolated and purified to obtain this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a readily accessible compound for scientific research.
Applications De Recherche Scientifique
Bicyclo[8.1.0]undecan-2-one semicarbazone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry, where this compound has been shown to exhibit significant anticancer activity against various cancer cell lines. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions, as well as for its antimicrobial and antioxidant properties.
Propriétés
Formule moléculaire |
C12H21N3O |
|---|---|
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
[(Z)-9-bicyclo[8.1.0]undecanylideneamino]urea |
InChI |
InChI=1S/C12H21N3O/c13-12(16)15-14-11-7-5-3-1-2-4-6-9-8-10(9)11/h9-10H,1-8H2,(H3,13,15,16)/b14-11- |
Clé InChI |
JTXTZAHECBFCCD-KAMYIIQDSA-N |
SMILES isomérique |
C1CCCC2CC2/C(=N\NC(=O)N)/CCC1 |
SMILES |
C1CCCC2CC2C(=NNC(=O)N)CCC1 |
SMILES canonique |
C1CCCC2CC2C(=NNC(=O)N)CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
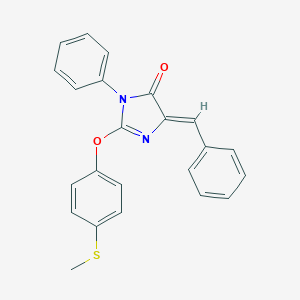
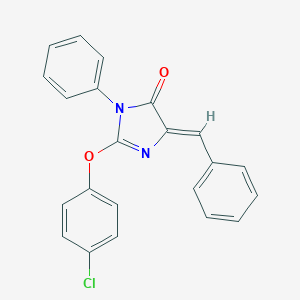
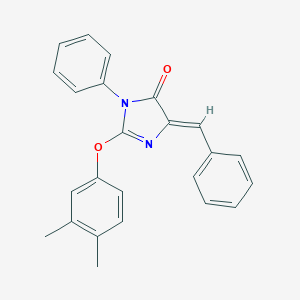
![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)

![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
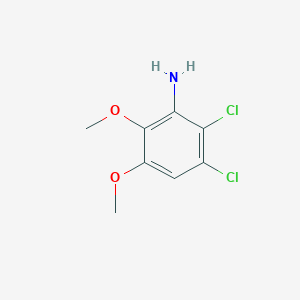
![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)

